Technical Guide: erythro-N-Boc-L-homophenylalanine Epoxide in HIV Protease Inhibitor Synthesis
Technical Guide: erythro-N-Boc-L-homophenylalanine Epoxide in HIV Protease Inhibitor Synthesis
This technical guide details the role, synthesis, and application of erythro-N-Boc-L-homophenylalanine epoxide (and its structural analogs) in the manufacturing of HIV protease inhibitors (PIs).
Executive Summary
The erythro-N-Boc-L-homophenylalanine epoxide (systematically often referred to as the phenylalanine-derived epoxide or (2R,3S)-1,2-epoxy-3-(Boc-amino)-4-phenylbutane ) is a critical chiral building block in the synthesis of antiretroviral drugs. It serves as the electrophilic precursor for the hydroxyethylamine (HEA) isostere—a non-cleavable transition-state mimic that binds irreversibly to the catalytic aspartic acid residues (Asp25/Asp25') of the HIV protease enzyme.
This guide analyzes the epoxide’s role in synthesizing blockbuster PIs such as Amprenavir , Fosamprenavir , Darunavir , and Atazanavir , focusing on stereochemical control, regioselective ring opening, and industrial scalability.
Part 1: Structural Significance & Mechanism
The Transition State Mimic
HIV protease is an aspartyl protease that cleaves viral polyproteins. It recognizes a specific peptide sequence and hydrolyzes the peptide bond via a tetrahedral intermediate.
-
Mechanism of Inhibition: PIs mimic this tetrahedral intermediate but replace the hydrolyzable amide bond with a stable hydroxyethylamine or hydroxyethylhydrazine scaffold.
-
Role of the Epoxide: The epoxide is the direct precursor to this scaffold. Its nucleophilic opening installs the central hydroxyl group (the transition state mimic) and the P1' side chain simultaneously.
Nomenclature Clarification
While cataloged as "homophenylalanine epoxide" due to the homologation of the phenylalanine carbon chain (from 3 to 4 carbons in the backbone), the industrial standard is derived from L-Phenylalanine .
-
Systematic Name: tert-butyl ((1S,2R)-1-benzyl-2,3-epoxypropyl)carbamate (or 4-phenylbutane derivative).
-
Stereochemistry: The term erythro refers to the syn diastereomeric relationship between the amino group and the epoxide oxygen. This configuration is crucial because the subsequent ring-opening (with inversion) or direct attack yields the specific stereochemistry required to inhibit the enzyme (typically the (S)-OH configuration in the final drug).
Part 2: Synthesis of the Epoxide Intermediate
The industrial synthesis prioritizes diastereoselectivity to ensure the final drug has high enantiomeric excess (ee). The most robust route proceeds via the Chloromethyl Ketone pathway.
The Chloromethyl Ketone Pathway
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Activation: N-Boc-L-Phenylalanine is activated (e.g., mixed anhydride).
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Homologation: Reaction with diazomethane yields the diazoketone.
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Halogenation: HCl treatment yields the chloromethyl ketone (CMK).
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Stereoselective Reduction (CPP): The CMK is reduced to the chlorohydrin. This is the Critical Process Parameter .
-
Reagent:
yields a mixture of diastereomers. -
Optimization: Use of bulky hydrides or dynamic kinetic resolution (DKR) enzymes to favor the syn (erythro) chlorohydrin.
-
-
Epoxidation: Base-promoted ring closure (internal
) yields the epoxide.
Visualization: Epoxide Synthesis Workflow
Figure 1: Step-wise synthesis of the erythro-epoxide from L-Phenylalanine. The reduction of CMK is the stereodefining step.
Part 3: Application in API Synthesis
The erythro-epoxide is the divergence point for multiple HIV PIs. The choice of nucleophile determines the final drug architecture.
Comparative Reaction Matrix
| Target Drug | Nucleophile | Reaction Conditions | Mechanism | Key Intermediate Formed |
| Amprenavir | Isobutylamine | i-PrOH, reflux | Regioselective | Amino-alcohol (Secondary amine) |
| Darunavir | Isobutylamine | i-PrOH, reflux | Regioselective | Amino-alcohol (Secondary amine) |
| Atazanavir | EtOH, reflux | Regioselective | Hydrazino-alcohol | |
| Saquinavir | Decahydroisoquinoline | Regioselective | Hydroxyethylamine core |
Mechanism of Regioselective Ring Opening
The opening of the erythro-epoxide is generally regioselective for the less substituted carbon (C3, the terminal methylene) due to steric hindrance at C2 (adjacent to the benzyl group).
-
Stereochemical Outcome: Since the nucleophile attacks C3 (non-chiral center in the epoxide ring), the stereochemistry at C2 (the alcohol carbon) is retained relative to the epoxide, but the relationship between the amine and alcohol is fixed by the epoxide geometry.
-
Correction: If the attack occurs at C3 (terminal), the C2 stereocenter is not inverted. If the attack occurs at C2 (internal), inversion occurs. For Amprenavir/Darunavir, the attack is on the terminal carbon (C3 of the propyl chain, or C1 in standard epoxide nomenclature).
Visualization: Divergent Synthesis
Figure 2: Divergent synthesis pathways showing how the epoxide serves as the common precursor for major HIV PIs.
Part 4: Detailed Experimental Protocols
These protocols are adapted from optimized industrial procedures (e.g., Vertex, Tibotec processes).
Protocol A: Synthesis of the Epoxide from Chlorohydrin
Objective: Cyclization of (2S,3S)-3-(tert-butoxycarbonylamino)-1-chloro-4-phenylbutan-2-ol to the epoxide.
-
Preparation: Charge a reaction vessel with (2S,3S)-chlorohydrin (1.0 eq) and Methanol (10 vol).
-
Base Addition: Cool to 0°C. Add Potassium Hydroxide (KOH) pellets (2.0 eq) or Potassium Carbonate (
) portion-wise.-
Note: KOH is faster but requires strict temperature control to prevent racemization.
-
-
Reaction: Stir at 0–5°C for 2 hours, then allow to warm to 20°C. Monitor by HPLC (Disappearance of chlorohydrin).
-
Workup:
-
Purification: Recrystallization from Hexane/Ethyl Acetate (9:1) yields white crystalline solid.
Protocol B: Regioselective Ring Opening (Amprenavir Intermediate)
Objective: Reaction with isobutylamine to form the amino-alcohol core.
-
Reagents: Charge erythro-epoxide (1.0 eq) and Isopropanol (IPA, 15 vol).
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Nucleophile: Add Isobutylamine (5.0 eq).
-
Why Excess? To prevent double-alkylation (polymerization) of the amine.
-
-
Conditions: Heat to reflux (80°C) for 4–6 hours.
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Mechanism Check: Attack occurs at the terminal methylene (C1 of the propyl chain).
-
-
Workup:
-
Distill off excess isobutylamine and IPA.
-
The residue is typically a waxy solid.
-
-
Validation:
-NMR should show the disappearance of epoxide protons ( 2.7–2.9 ppm) and appearance of the methine proton alpha to the alcohol ( 3.6–3.8 ppm).
Part 5: Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Risk | Mitigation Strategy |
| Epoxide Stereochemistry | Racemization during formation | Maintain low temperature (<5°C) during base addition. Use weak bases ( |
| Regioselectivity | Attack at C2 (internal) vs C3 (terminal) | Use sterically hindered solvents (IPA) and bulky nucleophiles. The benzyl side chain naturally directs attack to the terminal carbon. |
| Stability | Epoxide hydrolysis (opening by water) | Ensure anhydrous conditions during storage. Store at -20°C under Argon. |
| Safety | Diazomethane usage (Step 2) | In large scale, replace diazomethane with sulfur ylides (Corey-Chaykovsky) or use continuous flow chemistry to minimize active inventory. |
References
-
Ghosh, A. K., et al. (2006). Design and Synthesis of Nonpeptide HIV Protease Inhibitors. Journal of Medicinal Chemistry .
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Vertex Pharmaceuticals. (1995). Sulfonamide Inhibitors of Aspartyl Protease. US Patent 5,585,397 . (Foundational patent for Amprenavir synthesis via epoxide).
-
Bristol-Myers Squibb. (2008). Process for the Preparation of Atazanavir Bisulfate. Organic Process Research & Development . (Details the chloroketone reduction and epoxide formation).
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Tibotec (J&J). (2005). Methods for the preparation of Darunavir. World Intellectual Property Organization (WO2005063770) .
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Sigma-Aldrich. Product Specification: erythro-N-Boc-L-homophenylalanine epoxide. (Verifying commercial nomenclature).
Sources
- 1. EP1930324A1 - Process for the preparation of atazanavir - Google Patents [patents.google.com]
- 2. WO2013105118A1 - A process for synthesis of syn azido epoxide and its use as intermediate the synthesis of amprenavir & saquinavir - Google Patents [patents.google.com]
- 3. US9233943B2 - Process for synthesis of syn azido epdxide and its use as intermediate for the synthesis of amprenavir and saquinavir - Google Patents [patents.google.com]
- 4. Erythro | Sigma-Aldrich [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
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